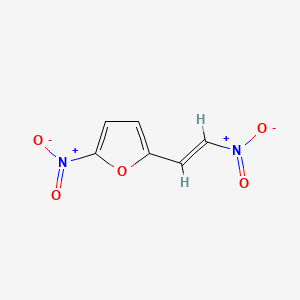

1-(5-Nitro-2-furyl)-2-nitroethylene

Description

Historical Context and Significance of Nitro-Containing Organic Compounds in Organic Synthesis and Medicinal Chemistry

The journey of nitro-containing organic compounds began in the 19th century and has been intrinsically linked to the evolution of organic chemistry itself. nih.gov Initially, aromatic nitro compounds were of primary importance, serving as crucial precursors for dyes and explosives. scispace.com Over time, their role has expanded dramatically. In organic synthesis, the nitro group is a powerful tool. Its strong electron-withdrawing nature activates adjacent parts of a molecule, facilitating a wide range of chemical reactions. scispace.comsci-hub.se This has made nitro compounds invaluable intermediates in the creation of complex molecules. scispace.comsci-hub.se Key reactions involving nitro compounds include the Henry reaction (a nitro-aldol reaction) and the Michael addition, which are fundamental in forming new carbon-carbon bonds. scispace.comsci-hub.se Furthermore, the nitro group can be readily transformed into various other functional groups, such as amines, ketones, and nitriles, highlighting its synthetic versatility. scispace.comsci-hub.seresearchgate.net

In the realm of medicinal chemistry, the significance of nitro compounds is equally profound. acs.org Since the discovery of chloramphenicol (B1208) in 1947, numerous nitro-containing molecules have been investigated for their therapeutic potential. nih.gov These compounds exhibit a broad spectrum of biological activities, including antibacterial, antiparasitic, anticancer, and antihypertensive properties. acs.orgnih.govmdpi.com The therapeutic effects of many nitro-containing drugs are often linked to a process of bioreductive activation. acs.orgmdpi.com This involves the metabolic reduction of the nitro group within target cells, leading to the formation of reactive intermediates that can damage cellular components like DNA. nih.govsvedbergopen.com This mechanism is particularly effective against anaerobic bacteria and certain parasites. nih.gov However, this same reactivity can also lead to toxicity, making the nitro group a "double-edged sword" in drug design. svedbergopen.com

The Chemical Class of 2-Furylethylene Derivatives: Structural Features and Broad Relevance

2-Furylethylene derivatives are characterized by a furan (B31954) ring connected to an ethylene (B1197577) (double bond) moiety. This structural arrangement gives rise to a conjugated system, where the pi electrons are delocalized across the furan ring and the ethylene group. This conjugation is a key determinant of their chemical reactivity and physical properties. The furan ring itself is an aromatic heterocycle, and the presence of the ethylene side chain allows for a variety of substitution patterns, leading to a diverse range of compounds with different characteristics. researchgate.net

These derivatives have demonstrated a wide array of biological activities. For instance, some have been investigated for their potential as antiprotozoal agents. chemicalbook.com The reactivity of the exocyclic double bond in 2-furylethylene derivatives makes them useful in various chemical transformations. They can participate in reactions such as the Friedel-Crafts alkylation and the Morita-Baylis-Hillman reaction, allowing for the synthesis of more complex molecular architectures. chemicalbook.com The specific substituents on the furan ring and the ethylene group can significantly influence the biological activity and chemical reactivity of these compounds. researchgate.net

Positioning 1-(5-Nitro-2-furyl)-2-nitroethylene (B14160666) within the Research Landscape of Nitrofurans and Nitroalkenes

This compound is a molecule that belongs to two key classes of compounds: nitrofurans and nitroalkenes. This dual identity is central to its scientific interest.

Nitrofurans are a class of compounds defined by a furan ring bearing a nitro group, typically at the 5-position. wikipedia.orgyoutube.com This class of compounds is well-established for its broad-spectrum antimicrobial properties. wikipedia.orgla.gov Drugs like nitrofurantoin (B1679001) and furazolidone (B1674277) are classic examples, used to treat bacterial infections. wikipedia.orgdrugbank.comslideshare.net The antibacterial activity of nitrofurans is generally attributed to the nitro group at the 5-position, which is considered essential for their biological function. youtube.comresearchgate.net The mechanism of action often involves the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA. youtube.com

Nitroalkenes , also known as nitro olefins, are characterized by a nitro group attached to a carbon-carbon double bond. wikipedia.org This functional group is a versatile building block in organic synthesis. rsc.orgacs.org The presence of the electron-withdrawing nitro group activates the double bond, making it susceptible to attack by nucleophiles in reactions like the Michael addition. wikipedia.org Nitroalkenes are valuable intermediates for the synthesis of a variety of organic compounds, including heterocyclic structures. wikipedia.orgorganic-chemistry.org

This compound, by combining the structural features of both nitrofurans and nitroalkenes, presents a unique profile for research. The 5-nitrofuran moiety suggests potential antimicrobial activity, a hallmark of this class of compounds. Simultaneously, the nitroalkene functionality provides a reactive site for further chemical modification and exploration in synthetic chemistry. Research on related compounds, such as 1-(5-nitro-2-furyl)-2-bromoethylene, has explored its substitution reactions, indicating the potential for creating a variety of derivatives from this core structure. documentsdelivered.com The study of such molecules contributes to a deeper understanding of structure-activity relationships and the development of new compounds with potential therapeutic or synthetic applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

830-07-9 |

|---|---|

Molecular Formula |

C6H4N2O5 |

Molecular Weight |

184.11 g/mol |

IUPAC Name |

2-nitro-5-[(E)-2-nitroethenyl]furan |

InChI |

InChI=1S/C6H4N2O5/c9-7(10)4-3-5-1-2-6(13-5)8(11)12/h1-4H/b4-3+ |

InChI Key |

NMZDNQIJZAERIO-ONEGZZNKSA-N |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 5 Nitro 2 Furyl 2 Nitroethylene and Its Analogues

Foundational Synthesis of Nitroalkenes Bearing a Furyl Moiety

The initial synthesis of nitroalkenes containing a furan (B31954) ring often relies on classical organic reactions that have been adapted for these specific substrates. These methods form the bedrock for creating more complex molecular architectures.

Adaptations of the Henry Reaction for Furyl-Substituted Nitroalkenes

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base to form β-nitro alcohols. wikipedia.orgsynarchive.com Subsequent dehydration of these intermediates readily yields the corresponding nitroalkenes. wikipedia.orgorganic-chemistry.orgtcichemicals.com

In the context of furyl-substituted nitroalkenes, this reaction typically involves the condensation of a nitroalkane with a furan-containing aldehyde. The process begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl carbon of the furfural (B47365) derivative. wikipedia.org The resulting β-nitro alcohol can be isolated or directly converted to the nitroalkene. organic-chemistry.orgtcichemicals.com The choice of base and reaction conditions can influence the outcome, with milder bases favoring the isolation of the alcohol and stronger conditions or acidic workup promoting dehydration. organic-chemistry.org The versatility of the Henry reaction has been showcased in the synthesis of various pharmaceuticals and complex natural products. wikipedia.orgpsu.edu

Table 1: Key Aspects of the Henry Reaction for Nitroalkene Synthesis

| Step | Description | Key Reagents/Conditions |

| Deprotonation | A base removes a proton from the α-carbon of a nitroalkane. | Base (e.g., NaOH, amines) |

| Nucleophilic Attack | The resulting nitronate attacks the carbonyl of an aldehyde or ketone. | Aldehyde/Ketone, Nitroalkane |

| Protonation | The intermediate alkoxide is protonated. | Conjugate acid of the base |

| Dehydration (Optional) | Elimination of water to form a nitroalkene. | Acid or heat |

Condensation Reactions for the Formation of Vinylfurans and Related Structures

Condensation reactions, broadly defined as reactions where two molecules combine to form a larger molecule with the loss of a small molecule like water, are pivotal in synthesizing vinylfurans. libretexts.orglabxchange.orgmonash.edu One such example is the reaction of 5-nitro-2-furfuraldehyde with compounds like acetylglycine or benzoylglycine to form azalactones, which are themselves valuable intermediates. researchgate.net

These reactions are often catalyzed by acids or bases and are crucial for creating the carbon-carbon double bond characteristic of vinyl structures. libretexts.orgyoutube.com The reaction between a carboxylic acid and an alcohol to form an ester, known as esterification, is a classic example of a condensation reaction that can be relevant in the broader context of derivatizing furan-containing molecules. libretexts.orglibretexts.org

Advanced Synthetic Strategies for Complex Nitro-Containing Heterocycles

Building upon the foundational methods, more sophisticated strategies have been developed to construct complex heterocyclic systems incorporating the nitro-functionalized furan motif. These approaches offer greater control over stereochemistry and molecular complexity.

Multicomponent Reaction (MCR) Approaches to Fused Heterocyclic Systems

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov This approach is particularly valuable for generating libraries of complex molecules for drug discovery. ebay.com MCRs are characterized by their atom economy, efficiency, and the ability to rapidly build molecular complexity. nih.govyoutube.com

In the realm of nitro-containing heterocycles, MCRs have been employed to construct intricate fused systems. For instance, a four-component cascade protocol involving β-nitrostyrene derived Morita–Baylis–Hillman (MBH) acetates, 1,3-indanedione, and aldehydes has been used to synthesize bis-spirocyclohexanes with high diastereoselectivity. nih.gov The versatility of MCRs allows for the synthesis of a wide range of heterocyclic scaffolds, including imidazoles and enaminoesters, by varying the starting components. nih.govproquest.com

Stereoselective and Diastereoselective Synthesis of Nitroalkene Derivatives

Controlling the stereochemistry of newly formed chiral centers is a significant challenge in organic synthesis. The inherent reversibility and potential for epimerization in reactions like the Henry reaction often lead to mixtures of stereoisomers. wikipedia.org To address this, significant research has focused on developing stereoselective and diastereoselective variants.

Catalysis plays a key role in achieving this control. For example, DMAP-catalyzed Michael addition of furanone to nitroalkenes has been shown to produce anti-Michael adducts with good diastereoselectivity. researchgate.net Similarly, dinuclear zinc catalysts have been used for the direct asymmetric Michael addition of 2(5H)-furanone to nitroalkenes, yielding products with high diastereo- and enantioselectivity. nih.gov The use of chiral catalysts, such as those based on cinchona alkaloids or copper-bis(oxazoline) complexes, has enabled highly enantioselective Henry reactions. organic-chemistry.orgacs.org These methods are crucial for synthesizing optically active nitroalkene derivatives that are important for pharmaceutical applications. psu.edu

Table 2: Examples of Stereoselective Reactions Involving Furyl Nitroalkenes

| Reaction Type | Catalyst/Reagent | Outcome |

| Michael Addition | DMAP | anti-Michael adducts, up to 82% yield, up to 87:13 dr researchgate.net |

| Asymmetric Michael Addition | Dinuclear Zinc Complex | High diastereo- and enantioselectivity (up to 20:1 dr, 96% ee) nih.gov |

| Asymmetric Henry Reaction | Chiral Diamine-Cu(OAc)₂ | High enantiomeric excess organic-chemistry.org |

| Asymmetric Nitro-Michael | epi-Quinine derivative | anti-Michael adducts, up to 95% yield, up to 96/4 dr, up to 99% ee acs.org |

Diverse Functionalization and Derivatization Pathways

1-(5-Nitro-2-furyl)-2-nitroethylene (B14160666) and its analogues are versatile building blocks due to the reactivity of both the nitro groups and the furan ring. The high reactivity of nitroalkenes makes them excellent precursors in synthetic organic chemistry. researchgate.netrsc.org

The nitro group itself can be transformed into a variety of other functional groups. For example, it can be reduced to an amino group, which is a key transformation in the synthesis of β-amino alcohols. wikipedia.org The double bond can undergo various addition reactions, such as the Michael addition, which allows for the introduction of a wide range of nucleophiles. researchgate.netnih.gov Furthermore, the furan ring can participate in cycloaddition reactions. For instance, [3+2] cycloadditions of nitrones and nitroalkenes have been used to synthesize bicyclic isoxazolidines. researchgate.net The synthesis of derivatives such as 1-nitro-2-methylthio-2-{2-[(5-methylaminomethyl-2-furyl)methylthio]ethylamino}ethylene, which can then be reacted with other amines, showcases the potential for extensive derivatization. prepchem.com The synthesis of 5-nitro-2-(2-furyl)benzoxazole from 4-nitro-2-aminophenol and furaldehyde further illustrates the utility of these furan derivatives in constructing more complex heterocyclic systems. prepchem.com

Chemical Modifications of the Nitro Group as a Synthetic Handle

The nitro group is a potent electron-withdrawing moiety that significantly influences the chemical and biological characteristics of nitrofuran derivatives. Its transformation serves as a key strategy in the synthesis of new analogues. The most fundamental and widely utilized modification of the nitro group is its reduction, which can proceed through several stages to yield different functional groups. mdpi-res.com

The reduction of the 5-nitrofuran ring is a critical activation step for many of the biological activities attributed to this class of compounds. nih.gov This process is often catalyzed by nitroreductases within biological systems, but can also be achieved through chemical means. nih.govyoutube.com The reduction proceeds sequentially, first forming a nitroso intermediate, followed by a hydroxylamino derivative, and can ultimately lead to the corresponding amino group. mdpi-res.comnih.gov

The general pathway for this reduction can be summarized as follows:

One-electron reduction: This initial step produces a nitroanion radical. nih.gov

Two-electron reduction: This leads to the formation of a nitroso derivative. nih.gov

Further reduction: The nitroso intermediate is rapidly converted to a hydroxylamino species (R-NHOH). nih.gov

Final Product: The hydroxylamino group can be further reduced to an amine (R-NH2). wikipedia.orgacs.org

Each of these intermediates, particularly the hydroxylamino and amino derivatives, provides a synthetic handle for further molecular elaboration. For instance, the resulting 5-aminofuran derivatives can serve as nucleophiles or as precursors for the construction of more complex heterocyclic systems.

A significant transformation that underscores the synthetic utility of the nitro group reduction is the formation of an open-chain unsaturated nitrile. fiocruz.br In some cases, the hydroxylamine (B1172632) intermediate derived from the reduction of the nitrofuran is unstable and undergoes ring-opening to yield this highly reactive species. fiocruz.br This transformation dramatically alters the molecular scaffold, providing a unique pathway to novel chemical entities not readily accessible through other synthetic routes.

Standard chemical reagents can be employed to achieve these reductions in a laboratory setting. Catalytic hydrogenation using catalysts like palladium-on-carbon or Raney nickel, as well as the use of metals such as iron, tin, or zinc in acidic media, are effective methods for converting aromatic nitro compounds to amines. masterorganicchemistry.com For the formation of hydroxylamines, reagents like zinc dust with ammonium (B1175870) chloride can be utilized. wikipedia.org

Introduction of Heteroatoms and Other Substituents onto the Furan Ring and Ethylenic Moiety

Modifications of the Ethylenic Moiety

The ethylenic double bond in this compound is highly electrophilic due to the strong electron-withdrawing effects of both the 5-nitrofuran ring and the second nitro group. This makes it susceptible to nucleophilic addition reactions. Studies have shown that compounds with amino and hydroxyl groups can react via nucleophilic addition at the C(1) atom of the double bond. This reactivity allows for the direct attachment of various moieties to the ethylenic backbone.

Late-stage functionalization provides a powerful tool for modifying analogues of this compound. For example, in related nitrofuran structures like furazolidone (B1674277), copper-catalyzed C-H functionalization has been successfully used to introduce a variety of groups. This method enables the conversion of a C-H bond at the position alpha to the imine nitrogen into C-O, C-C, C-N, and C-S bonds. nih.gov Through this strategy, functional groups including hydroxyl (–OH), methoxy (B1213986) (–OCH₃), azido (B1232118) (–N₃), and cyano (–CN) have been incorporated. nih.gov

Modifications of the Furan Ring

The furan ring itself can be substituted with various groups to create a diverse library of analogues. Research has demonstrated the synthesis of series of 5-R-substituted (E)-1-(2-hydroxyphenyl)-3-(5-nitrofuryl)-2-propen-1-ones and related compounds. In these series, the 'R' group at the 5-position of the furan ring (adjacent to the nitro group) was varied to include hydrogen, methyl, ethyl, chloro, and nitro groups. nih.gov Such substitutions allow for the fine-tuning of electronic and steric properties of the molecule.

The following table summarizes examples of substituents introduced onto the furan ring and ethylenic moiety of nitrofuran analogues.

| Compound/Analogue Class | Modification Site | Introduced Substituent/Heteroatom | Synthetic Strategy |

| Furazolidone/Nitrofurantoin (B1679001) Analogues | N-α position of side chain | -OH, -OCH₃, -N₃, -CN | Cu(I) catalyzed C-H late-stage functionalization nih.gov |

| 1-(5-R-substituted-furyl) analogues | 5-position of Furan Ring | -CH₃, -C₂H₅, -Cl, -NO₂ | Multi-step synthesis nih.gov |

| This compound | Ethylenic Moiety | Amino and Hydroxy groups | Nucleophilic Addition |

These synthetic methodologies highlight the chemical tractability of the this compound scaffold. The ability to selectively modify the nitro group, the furan ring, and the ethylenic bridge offers extensive opportunities for the rational design and synthesis of novel derivatives.

Elucidation of Reaction Mechanisms Involving 1 5 Nitro 2 Furyl 2 Nitroethylene and Analogues

Nucleophilic Addition Mechanisms at the Conjugated Nitroethene System

The pronounced electrophilicity of the β-carbon in the nitroethene moiety makes it highly susceptible to attack by nucleophiles. mdpi.com This reactivity is the basis for a range of important synthetic transformations.

Thiol-Mediated Reactions and Conjugate Additions

Thiols are effective nucleophiles that readily undergo conjugate addition to the activated double bond of nitroalkenes. wikipedia.org This reaction, a type of Michael addition, proceeds via the attack of the thiolate anion on the β-carbon of the nitroethene system. This initial addition results in the formation of a nitronate intermediate, which is subsequently protonated to yield the final thioether adduct.

The reaction of furoxans with low molecular weight thiols and proteins has been shown to generate nitric oxide (NO), along with nitrite (B80452) and nitrate (B79036) ions, and S-nitrosothiols. nih.gov This suggests that thiol-mediated reactions can lead to a cascade of subsequent chemical events, highlighting the complex reactivity of these systems.

Table 1: Examples of Nucleophilic Addition to Nitroalkenes

| Nucleophile | Product Type | Reaction Description |

| Thiolate | Thioether Adduct | Conjugate addition of a thiol to the activated double bond. |

| Enamine | 2,6-Michael Adduct | Reaction with enamines, such as 1-morpholinocyclohexene, leads to Michael addition. tripod.com |

| Indole (B1671886) | 3-(Nitroethyl)indole | Michael addition of indole to nitroethylene (B32686). tripod.com |

Interconversion Pathways to Alpha-Nitrocarbonyl Compounds

The initial adducts from nucleophilic additions can serve as precursors for further transformations. For instance, the alkylation of nitroalkanes with α-bromocarbonyls, facilitated by a copper catalyst, provides a general route to β-nitrocarbonyl compounds, including nitro amides, esters, ketones, and aldehydes. nih.gov While not a direct interconversion of the 1-(5-nitro-2-furyl)-2-nitroethylene (B14160666) adduct itself, this demonstrates a key synthetic strategy for accessing related α-nitrocarbonyl structures from nitroalkane precursors.

Cycloaddition Reactions of the Conjugated Nitroalkene Moiety

The electron-deficient double bond of this compound and its analogues makes them excellent dienophiles and dipolarophiles in cycloaddition reactions. wikipedia.org These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[3+2] Cycloaddition with 1,3-Dipoles (e.g., Azides, Nitrile N-oxides, Diazocompounds)

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. libretexts.org Conjugated nitroalkenes are effective dipolarophiles in these reactions.

With Nitrile N-oxides: The reaction of nitrile N-oxides with conjugated nitroalkenes is a well-established method for the synthesis of 4-nitro- and 5-nitro-2-isoxazoline molecular segments. mdpi.com The regioselectivity of these reactions can be influenced by the substituents on both the nitrile N-oxide and the nitroalkene. mdpi.comindexcopernicus.com

With Azides: Azides also participate in [3+2] cycloadditions with nitroalkenes to furnish nitro-substituted triazole derivatives. researchgate.net

With Diazocompounds: Diazocompounds react with nitroalkenes to yield various nitrogen-containing heterocycles. For example, the reaction of 9-diazofluorene (B1199885) with nitroethylene results in the formation of a spironitrocyclopropane after spontaneous extrusion of nitrogen from the initial cycloadduct. tripod.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the regioselectivity and molecular mechanism of these [3+2] cycloaddition reactions. nih.gov These studies indicate that the reactions often proceed through a polar, single-step mechanism. nih.gov

Table 2: Examples of [3+2] Cycloaddition Reactions with Nitroalkenes

| 1,3-Dipole | Product |

| Nitrous Oxide | Δ2-4-nitro-4-R1-5-R2-1-oxa-2,3-diazolines nih.gov |

| Nitrile N-oxides | 4-nitro- and 5-nitro-2-isoxazolines mdpi.com |

| Diazocompounds | Pyrazoles, spironitrocyclopropanes tripod.comacs.org |

Diels-Alder and Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org Conjugated nitroalkenes, acting as electron-poor dienophiles, readily react with electron-rich dienes. wikipedia.org For instance, nitroethylene reacts with various cyclopentadienes to form bicyclic nitro adducts. tripod.com

Theoretical studies have been conducted to model the reactivity and regioselectivity in Diels-Alder reactions involving cyclopentadiene (B3395910) and substituted nitroalkenes. mdpi.com These studies classify conjugated nitroalkenes as strong electrophiles, with the β-carbon (C2) typically being the most electrophilic center. mdpi.com However, substituent effects can alter this electrophilicity. mdpi.com

The reaction of 1-chloro-1-nitroethene (B13024322) with furan (B31954) has been shown to proceed through a domino process involving an initial hetero-Diels-Alder reaction followed by a nih.govnih.gov sigmatropic shift to yield the formal [4+2] cycloadduct. nih.gov This highlights the potential for complex, multi-step pathways in what may appear to be straightforward cycloadditions.

Electrophilic Reactions and Tautomeric Equilibria

While the primary reactivity of conjugated nitroalkenes is driven by their electrophilic character at the β-carbon, the system also exhibits other important chemical properties, including the potential for electrophilic attack and the existence of tautomeric equilibria. mdpi.comfrontiersin.org

Nitroalkanes can exist in equilibrium with their nitronate (or aci-nitro) tautomers. nih.govresearchgate.net This tautomerism is a crucial aspect of their chemistry, influencing their reactivity and biological activity. nih.govresearchgate.netrsc.org The aci-nitro form is a key intermediate in many reactions and can be accessed under acidic conditions. rsc.org The stability of the nitronate is influenced by factors such as pH and the presence of other functional groups. nih.govresearchgate.net For instance, hydrogen bonding can be a significant stabilizing factor for both the nitroalkene and its corresponding nitronic acid. nih.govresearchgate.net

The nitronic acids and nitronates themselves can exhibit electrophilic behavior, reacting with a variety of carbon-based nucleophiles. frontiersin.org This "umpolung" reactivity provides a powerful tool for the formation of new carbon-carbon bonds. frontiersin.org

Mechanistic Insights into Acid- and Base-Catalyzed Transformations and Rearrangements

The chemical behavior of this compound and its analogues is significantly influenced by the presence of acids and bases, leading to a variety of transformations and rearrangements. The mechanistic pathways of these reactions are complex and have been the subject of detailed research.

In acidic conditions, derivatives of the furan series can undergo notable rearrangements. For instance, the vigorous treatment of 2-acetoxy-5-nitro-2,5-dihydro-2-furylmethylene diacetate with hydrogen chloride in methanol (B129727) results in the formation of methyl 5,5-dimethoxy-4-oxopentanoate, contrary to earlier suggestions of methyl 5,5-dimethoxy-2-oxopent-3-enoate. researchgate.net This reaction also yields several other previously unreported products. researchgate.net However, under milder acid treatment, the primary product is cis-2,5-dimethoxy-2,5-dihydrofurfuraldehyde dimethyl acetal. researchgate.net This acetal, when subjected to more vigorous acidic conditions, transforms into a complex mixture similar to that from the vigorous treatment of the parent acetoxy nitro compound. researchgate.net

Another example of an acid-catalyzed rearrangement involves 2-acetyl-2,5-dimethoxy-2,5-dihydrofuran, which readily rearranges in methanol to form methyl 4,5-dioxohexanoate. researchgate.net The structure of this rearrangement product has been confirmed through synthesis. researchgate.net

In alkaline solutions, the reactivity of related compounds such as 5-nitro-2-furaldehyde (B57684) (NFA) provides insight into the potential transformations of this compound. NFA forms an anion of the nitronic acid of (5-nitro-furan-2-yl)-methanediol in alkaline media. researchgate.net Upon acidification, this intermediate forms (5-nitro-furan-2-yl)-methanediol (HNFA) with a pKa of 4.6. researchgate.net This is followed by an irreversible redox ring-opening reaction, which produces the nitrile oxide of alpha-ketoglutaconic acid. researchgate.net This nitrile oxide then hydrolyzes in acidic solutions. researchgate.net With increasing pH, it can either dimerize to form a furoxan or polymerize to create hydraxamates. researchgate.net

The synthesis of various 5-nitro-2-furfurylidene derivatives often involves reactions that can be influenced by acidic or basic conditions. For example, new 5-nitro-2-furfurylidene derivatives have been synthesized by reacting 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one or 2-phenyl-4-(2-furfurylmethyliden)-Δ2-oxazolin-5-one with appropriate 2-aminobenzothiazoles. researchgate.net These reactions proceed via nucleophilic acyl substitution. researchgate.net The azalactones used as starting materials are themselves synthesized from 5-nitro-2-furaldehyde or 2-furaldehyde in the presence of glacial acetic acid and solid sodium acetate. researchgate.net

The following table provides a summary of key transformations and the conditions under which they occur:

| Starting Material | Catalyst/Reagent | Key Product(s) | Reference |

| 2-Acetoxy-5-nitro-2,5-dihydro-2-furylmethylene diacetate | Vigorous HCl in Methanol | Methyl 5,5-dimethoxy-4-oxopentanoate | researchgate.net |

| 2-Acetoxy-5-nitro-2,5-dihydro-2-furylmethylene diacetate | Mild Acid | cis-2,5-dimethoxy-2,5-dihydrofurfuraldehyde dimethyl acetal | researchgate.net |

| 2-Acetyl-2,5-dimethoxy-2,5-dihydrofuran | Acid in Methanol | Methyl 4,5-dioxohexanoate | researchgate.net |

| 5-Nitro-2-furaldehyde | Alkaline Solution, then Acidification | (5-nitro-furan-2-yl)-methanediol, Nitrile oxide of alpha-ketoglutaconic acid | researchgate.net |

| 2-Methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one | 2-Aminobenzothiazole | 5-Nitro-2-furfurylidene derivatives | researchgate.net |

These examples highlight the diverse and complex reaction pathways that this compound and its analogues can undergo in the presence of acids and bases. The specific products formed are highly dependent on the reaction conditions, including the strength of the acid or base, the solvent, and the temperature. Further research into these mechanisms is crucial for understanding the full chemical potential of this class of compounds.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Positional Impact of the Nitro Group on Reactivity and Biological Interactions

Comparative Analysis of Exocyclic versus Furan-Ring Nitro Substitutions

The presence of a nitro group at the 5-position of the furan (B31954) ring is a hallmark of many biologically active nitrofurans. wikipedia.orgnih.gov This feature is considered essential for their mechanism of action, which often involves enzymatic reduction of the nitro group by nitroreductases present in target organisms. nih.govresearchgate.net This reduction process generates reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which are responsible for the observed biological effects. nih.gov

Electronic and Steric Influences on Molecular Recognition and Reactivity Profiles

The electronic effects of the two nitro groups in 1-(5-Nitro-2-furyl)-2-nitroethylene (B14160666) are profound. The nitro group on the furan ring delocalizes the π-electrons of the ring, making the entire nitrofuran system electron-deficient. nih.gov This electron deficiency is crucial for the initial interaction with the flavin-containing nitroreductases. The charge on the C2 atom of the furan ring, which is directly attached to the nitro group, has been identified as a significant factor in the genotoxicity of nitrofuran derivatives. nih.gov

Steric factors, referring to the spatial arrangement of atoms, also play a vital role. The size and orientation of the nitro groups can influence how the molecule fits into the active site of an enzyme or receptor. Bulky substituents can hinder optimal binding, while specific steric arrangements might enhance it. In QSAR studies of nitrofuran derivatives, steric parameters have been shown to contribute significantly to their biological activity. nih.gov The planarity of the furan ring and the attached vinylnitro group is also a key factor, as it affects the extent of conjugation and, consequently, the electronic properties of the molecule.

Substituent Effects on the Furan Ring and Ethylenic Bridge

The introduction of various substituents on the furan ring or the ethylenic bridge can dramatically alter the chemical reactivity and biological potency of this compound.

Halogenation Effects on Chemical Reactivity and Molecular Potency

Halogenation is a common strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) can influence a molecule's lipophilicity, electronic character, and metabolic stability. QSAR studies on halogenated aliphatic hydrocarbons have shown that factors like the lowest unoccupied molecular orbital (LUMO) energy and molecular polarizability are important in determining their toxicity. aimspress.com

| Compound ID | Parent Structure | Halogen Substituent | Observed Effect on Activity |

| NF-Br | 5-Nitro-2-furoic acid derivative | Tri-n-butyltin | Excellent antifungal agent, inhibitory toward Gram-positive bacteria. nih.gov |

| NF-Cl | 2-substituted 3-(5-nitro-2-furyl)quinoxaline 1,4-dioxides | Chlorine | Data on specific activity enhancement not detailed, but part of a series of active compounds. testbook.com |

This table is illustrative and based on related nitrofuran structures due to the lack of direct data on halogenated this compound.

Influence of Other Substituents on Structural and Electronic Properties

The introduction of either electron-donating or electron-withdrawing groups onto the furan ring or the ethylenic bridge can fine-tune the electronic properties and reactivity of the molecule. Electron-donating groups can increase the electron density of the aromatic system, potentially affecting the reduction potential of the nitro group. rsc.org Conversely, additional electron-withdrawing groups would further decrease the electron density.

QSAR studies on various nitrofuran derivatives have consistently shown that electronic parameters, such as the Hammett substituent constant (σ), are crucial in describing their biological activity. nih.gov These studies indicate a negative correlation between the electronic contribution of substituents and the inhibitory concentration (IC₅₀), suggesting that more electron-withdrawing character can lead to higher potency. nih.gov

| Substituent Type | Position of Substitution | Predicted Effect on this compound |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Furan Ring | May decrease the overall electrophilicity and potentially lower the reduction potential of the nitro group. |

| Electron-Withdrawing Group (e.g., -CN, -CF₃) | Furan Ring | Would further enhance the electron-deficient nature of the molecule, likely increasing its reactivity. |

| Alkyl Groups | Ethylenic Bridge | Can influence lipophilicity and steric interactions within a biological target's binding site. |

This table provides a generalized prediction based on established principles of medicinal chemistry and QSAR studies of related compounds.

Computational Approaches in SAR and QSAR Modeling

Computational chemistry has become an indispensable tool for understanding SAR and developing predictive QSAR models. nih.govnih.gov These methods allow for the calculation of various molecular descriptors that quantify the physicochemical properties of molecules, which can then be correlated with their biological activities.

For nitrofuran derivatives, QSAR models have been successfully developed to predict their genotoxicity and antibacterial activity. nih.govnih.gov These models often incorporate electronic descriptors (e.g., charge on specific atoms, HOMO/LUMO energies), hydrophobic descriptors (e.g., logP), and steric descriptors (e.g., molecular refractivity). nih.govnih.gov

A particularly powerful 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). iupac.orgijpsonline.com CoMFA generates 3D steric and electrostatic fields around a set of aligned molecules and uses statistical methods like Partial Least Squares (PLS) to correlate these fields with biological activity. ijpsonline.commdpi.com This approach provides a visual representation of the regions around the molecule where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity, guiding the rational design of new derivatives. nih.govuchile.cl For instance, CoMFA studies on nitrofuran derivatives have highlighted the importance of the steric features of the molecules in their genotoxic activity. nih.gov

| Computational Method | Key Descriptors/Features | Application to this compound |

| 2D-QSAR | Topological indices, connectivity indices, electronic parameters (e.g., Hammett constants), hydrophobicity (logP). nih.gov | Can correlate structural features with biological activity to predict the potency of new derivatives. |

| 3D-QSAR (CoMFA) | Steric and electrostatic fields around the molecule. iupac.org | Can provide a 3D map of favorable and unfavorable interactions, guiding the design of more potent analogs. nih.gov |

| DFT Calculations | HOMO/LUMO energies, molecular orbital coefficients, atomic charges. uchile.cl | Can provide insights into the electronic structure, reactivity, and potential sites for metabolic activation. |

Application of Molecular Descriptors for Predicting Reaction Pathways

The prediction of reaction pathways for compounds like this compound relies on the use of molecular descriptors. These descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. In the context of nitrofurans and related α,β-unsaturated nitro compounds, these descriptors are crucial for predicting their reactivity, particularly their propensity to undergo metabolic activation.

A key reaction pathway for the biological activity of nitrofurans is the reduction of the nitro group. nih.gov This process is often a prerequisite for their interaction with biological macromolecules like DNA. Molecular descriptors can help in predicting the ease of this reduction and other potential reactions.

Key classes of molecular descriptors and their relevance include:

Electronic Descriptors: These describe the electronic aspects of a molecule. For instance, the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) is often correlated with the ease of reduction of the nitro group. A lower E-LUMO value suggests a greater electron affinity and thus a higher propensity for reduction.

Topological Descriptors: These are derived from the 2D representation of a molecule and describe its size, shape, and branching.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure, such as charge distribution and orbital energies. nih.gov

The following table provides examples of molecular descriptors that are typically employed in QSAR studies of nitroaromatic compounds to predict their reaction pathways.

| Descriptor Class | Specific Descriptor | Significance in Predicting Reaction Pathways |

| Electronic | Energy of LUMO (E-LUMO) | Indicates the susceptibility of the nitro group to reduction; a key step in metabolic activation. |

| Energy of HOMO (E-HOMO) | Relates to the molecule's ability to donate electrons. | |

| Dipole Moment | Influences solubility and interactions with polar biological environments. | |

| Thermodynamic | Heat of Formation | Provides insight into the molecule's stability. |

| Topological | Molecular Weight | A basic descriptor related to the size of the molecule. |

| Connectivity Indices | Describe the branching and connectivity of the molecular structure. |

This table is a representative example of descriptors used for the class of nitroaromatic compounds.

Derivation of Predictive Models for Mechanistic Insights (e.g., DNA Adduct Formation)

Predictive models derived from QSAR studies offer profound mechanistic insights into how compounds like this compound exert their biological effects. A critical mechanism for the genotoxicity of many nitrofurans is the formation of covalent adducts with DNA. nih.gov This process is initiated by the metabolic reduction of the nitro group, leading to reactive intermediates that can bind to DNA bases. nih.gov

QSAR models can be developed to predict the potential of a compound to form DNA adducts. These models typically correlate a set of molecular descriptors with experimentally determined genotoxic or mutagenic activity. For α,β-unsaturated carbonyl compounds, which share structural similarities with the nitroethylene (B32686) moiety, QSAR models have been successfully used to predict genotoxic activity. nih.gov

The development of such a predictive model involves several steps:

Data Set Compilation: A set of structurally related compounds with known biological activity (e.g., mutagenicity, DNA binding affinity) is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that best correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For nitrofurans, the genotoxicity is highly dependent on the presence of the nitro group and its position. nih.gov The reduction of this group by bacterial or mammalian nitroreductases is a critical activation step. nih.gov Therefore, descriptors related to the electron affinity of the nitro group are often significant in predictive models for DNA adduct formation.

The following conceptual table illustrates the relationship between molecular descriptors and the prediction of DNA adduct formation potential for the class of nitroaromatic compounds.

| Molecular Descriptor | Relationship to DNA Adduct Formation Potential | Rationale |

| E-LUMO | Negative Correlation | A lower LUMO energy facilitates the initial nitroreduction step required for activation. |

| LogP (Hydrophobicity) | Optimal Range | The compound must be able to cross cell membranes to reach the DNA, but excessive hydrophobicity can lead to non-specific binding. |

| Steric Parameters (e.g., Sterimol) | Can be Positive or Negative | The size and shape of the molecule influence its ability to fit into the active site of activating enzymes and to interact with the DNA helix. nih.gov |

| Presence of Nitro Group | Essential | The nitro group is the key functional group that undergoes metabolic activation to a reactive species. nih.gov |

This table presents a conceptual framework for predicting DNA adduct formation for nitroaromatic compounds based on general QSAR principles.

Advanced Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis via Molecular Orbital Theory and Related Quantum Chemical Methods

Molecular orbital (MO) theory and other quantum chemical methods have been instrumental in understanding the electronic structure of nitrofuran derivatives. These studies provide insights into the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior and reactivity.

Studies on various 5-nitrofuran derivatives have consistently shown that the presence of the nitro group significantly influences the electronic properties of the furan (B31954) ring. The Hückel MO method has been employed to calculate the π-electron systems of several 5-nitrofuran compounds, including 5-nitrofuran, 2-methyl-5-nitrofuran, and 5-nitro-2-furfural. researchgate.net These calculations have demonstrated a good correlation with experimental data obtained from EPR, IR, and UV spectroscopy. researchgate.net

The electronic structure of nitrofuran derivatives has been shown to be a critical determinant of their antibacterial activity. nih.gov Computational studies have helped in understanding the structure-activity relationships within this class of compounds. nih.gov

| Compound | Quantum Chemical Method | Key Findings | Reference |

| 5-Nitrofuran Derivatives | Hückel MO | Calculation of π-electron systems, correlation with spectroscopic data. | researchgate.net |

| Nifurtimox Analogues | Quantum Chemistry | Changes in LUMO energy and electron density upon substitution, correlation with redox-cycling. | nih.gov |

| Nitrofuran Derivatives | Quantum Chemistry | Correlation of electronic structure with antibacterial activity. | nih.gov |

Density Functional Theory (DFT) for Reaction Pathway and Intermediate Characterization

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of nitrofuran derivatives. It allows for the detailed characterization of reaction pathways, including the identification of intermediates and transition states.

DFT calculations have been successfully applied to study the transition states of various reactions involving furan and its derivatives. For example, in the Diels-Alder reaction of hexafluoro-2-butyne (B1329351) with 2-substituted furans, DFT was used to optimize the transition state structures and calculate the activation energies. nih.gov These calculations revealed that the reaction is feasible under various conditions and that the nature of the substituent on the furan ring significantly influences the reaction's favorability. nih.gov The study of transition states is crucial for understanding the kinetics and feasibility of chemical reactions. youtube.comlibretexts.orgyoutube.com

Bonding Evolution Theory (BET) provides a powerful framework for analyzing the changes in chemical bonding along a reaction coordinate. It helps in understanding the intricate details of bond formation and cleavage during a chemical reaction.

Recent work has offered a fresh perspective on the BET framework, simplifying the topological rationalization of electron rearrangements. chemrxiv.org While direct applications of BET to "1-(5-Nitro-2-furyl)-2-nitroethylene" have not been reported, the theory holds significant promise for elucidating the mechanisms of its reactions. For instance, BET could be used to analyze the bond evolution during nucleophilic addition to the nitrovinyl group, a characteristic reaction of this class of compounds. The pyrolysis of furan resin has been studied to understand the evolution of bonding, providing insights that could be relevant to the thermal decomposition of other furan derivatives. acs.org

Conformational Analysis and Molecular Modeling of Compound Interactions with Biological Targets

The biological activity of nitrofuran derivatives is intrinsically linked to their three-dimensional structure and their ability to interact with specific biological targets. Conformational analysis and molecular modeling are essential tools for exploring these interactions.

Molecular docking studies have been widely used to investigate the binding of nitrofuran derivatives to various biological targets, such as nitroreductases. ajprd.combohrium.com These studies help in identifying the key interactions between the ligand and the protein's active site, providing a rationale for the observed biological activity. For example, docking simulations of novel nitrofuran derivatives with E. coli nitroreductase have revealed the binding modes and predicted the antibacterial activity of these compounds. ajprd.combohrium.com

The induced-fit docking (IFD) modeling technique has been applied to study the selectivity of new nitrofuran compounds against various microbial targets. mdpi.com These studies have shown that subtle differences in the molecular periphery can lead to high selectivity, highlighting the importance of detailed conformational and interaction studies in the design of new therapeutic agents. mdpi.com

| Compound/Target | Modeling Technique | Key Findings | Reference |

| Nitrofuran derivatives / E. coli nitroreductase | Molecular Docking | Prediction of binding affinity and antibacterial activity. | ajprd.combohrium.com |

| New Nitrofuran derivatives / Microbial targets | Induced-Fit Docking (IFD) | Elucidation of selectivity based on molecular periphery. | mdpi.com |

Quantum Chemical Calculations for Redox Properties and Electron Transfer Processes

The redox properties of nitroaromatic compounds, including nitrofuran derivatives, are central to their biological activity and toxicity. Quantum chemical calculations provide a powerful means to estimate their single-electron reduction potentials and to understand the underlying electron transfer processes.

A modified method for estimating the single-electron reduction potential (Em7) of nitroaromatic compounds in an aqueous medium has been developed using quantum mechanical calculations. tandfonline.com This method, which incorporates a dielectric continuum model with explicit water molecules, has been successfully applied to various nitroaromatic compounds, including nitrofurans. tandfonline.com The calculated Em7 values showed good agreement with experimental data. tandfonline.com

The one-electron standard reduction potential is a crucial thermodynamic parameter for predicting the rate and extent of reductive transformation of these compounds. dtic.milacs.org Theoretical approaches, including ab initio calculations, have been employed to determine these potentials for a range of nitroaromatic compounds. dtic.mil These studies have revealed trends in reduction potentials based on the molecular structure. dtic.mil The ability to predict these properties is vital for the design of new nitrofuran-based drugs with desired redox characteristics. biorxiv.org

| Property | Computational Method | Key Findings | Reference |

| Single-electron reduction potential (Em7) | Quantum Mechanics (dielectric continuum model) | Accurate estimation of redox potentials for nitroaromatics, including nitrofurans. | tandfonline.com |

| One-electron standard reduction potentials | Ab initio calculations | Determination of thermodynamic parameters for predicting reductive transformation. | dtic.milacs.org |

Biological Activity Mechanisms: in Vitro and Molecular Perspectives

Cellular and Subcellular Interactions of the Nitroethene Moiety

The nitroethene portion of the molecule is a powerful electrophile, making it highly reactive with nucleophilic species within the cell. This reactivity is central to its presumed mechanism of action.

The electron-withdrawing nature of the nitro group makes the double bond of the nitroethene moiety susceptible to Michael addition reactions. Thiol groups (-SH) present in amino acids like cysteine, and in crucial molecules such as glutathione, are potent nucleophiles that readily attack the electrophilic carbon of the nitroalkene. nih.govnih.govnih.gov This covalent modification can have significant consequences for cellular function.

The reaction with glutathione, a key intracellular antioxidant, can lead to the depletion of this protective molecule, thereby disrupting the cell's redox balance and rendering it more vulnerable to oxidative stress. Furthermore, the adduction of thiol groups in proteins can lead to the inactivation of enzymes and the disruption of signaling pathways that are dependent on the redox state of specific cysteine residues. nih.govnih.gov

| Interaction | Biomolecule Target | Predicted Consequence |

| Michael Addition | Glutathione (GSH) | Depletion of intracellular GSH, leading to oxidative stress. |

| Michael Addition | Protein Cysteine Residues | Inactivation of enzymes, disruption of protein function and signaling. |

The 5-nitrofuran ring is a well-established substrate for nitroreductase enzymes, which are particularly active in many bacterial species. nih.govontosight.ainih.govnih.gov These enzymes catalyze the reduction of the nitro group, a process that generates a series of highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as nitro-anion free radicals. nih.govnist.govnih.gov

These reactive species can directly damage a wide range of cellular macromolecules. Furthermore, the redox cycling of these intermediates can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals, which induce significant oxidative stress and contribute to cellular damage. ontosight.ai

| Process | Key Players | Generated Species | Predicted Outcome |

| Bio-reduction | Nitroreductase enzymes | Nitroso and hydroxylamine derivatives, nitro-anion radicals | Covalent modification and damage to macromolecules. |

| Redox Cycling | Reduced intermediates, Oxygen | Reactive Oxygen Species (ROS) | Oxidative stress, cellular damage. |

Inhibition of Core Metabolic Pathways: Evidence from In Vitro Studies

The reactive intermediates generated from the reduction of the 5-nitrofuran group, along with the inherent reactivity of the nitroethene moiety, are predicted to interfere with fundamental metabolic processes essential for cell survival and proliferation.

A hallmark of nitrofuran compounds is their ability to damage DNA. nih.govontosight.ainih.gov The highly reactive intermediates formed upon nitroreduction can covalently bind to DNA, leading to strand breaks and the formation of adducts. nih.gov This damage can inhibit both DNA replication and transcription, thus halting the synthesis of new genetic material and messenger RNA (mRNA). nist.govacs.org Studies on related nitrofurans have demonstrated their ability to inhibit the incorporation of precursors into both DNA and RNA. nih.gov

Protein synthesis is another major target of the reactive species derived from nitrofurans. These intermediates can react with ribosomal proteins, thereby inhibiting the function of the ribosome, the cellular machinery responsible for protein synthesis. nih.govontosight.ai This leads to a cessation of the production of essential proteins required for all cellular functions.

In bacteria, the synthesis of peptidoglycan, a critical component of the cell wall, is also a likely target. While direct evidence for 1-(5-Nitro-2-furyl)-2-nitroethylene (B14160666) is unavailable, the general disruption of macromolecular synthesis by related compounds suggests that the enzymes involved in peptidoglycan synthesis could be inhibited, leading to a weakened cell wall and potential cell lysis. acs.org

| Metabolic Pathway | Mechanism of Inhibition | Predicted Effect |

| Nucleic Acid Synthesis (DNA, RNA) | Covalent binding of reactive intermediates to DNA, causing damage. | Inhibition of DNA replication and transcription. |

| Protein Synthesis | Reaction of reactive intermediates with ribosomal proteins. | Inhibition of translation and production of essential proteins. |

| Peptidoglycan Biosynthesis | Potential inhibition of enzymes involved in cell wall synthesis. | Weakened cell wall integrity in bacteria. |

Enzyme-Specific Inhibition and Molecular Targeting

While much of the biological activity of this compound is likely due to the non-specific reactivity of its metabolites, there is also the potential for more specific enzyme inhibition. The nitroethene moiety, through its Michael addition reactivity, could selectively target enzymes with particularly reactive cysteine residues in their active sites.

Furthermore, studies on other nitrofuran derivatives have shown that they can be metabolized by enzymes other than nitroreductases, such as prostaglandin (B15479496) endoperoxide synthetase. nih.gov It is conceivable that this compound or its metabolites could act as inhibitors for a range of enzymes, although specific targets have not yet been identified in the literature. The broad spectrum of activity of related nitrofurans suggests that they affect multiple enzymatic pathways simultaneously. nist.gov

Mechanistic Studies of DNA Interaction and Genotoxic Potential in Cellular Models

A significant aspect of the biological activity of nitrofurans is their ability to induce DNA damage, which underlies both their therapeutic efficacy against microbes and their potential carcinogenicity. This genotoxicity is contingent upon the metabolic activation of the nitrofuran molecule.

Studies on nitrofuran derivatives in cell-free environments have demonstrated their capacity to directly damage DNA. Research using enzymatically activated nitrofurazone (B1679002), a related compound, showed that it reacts with covalently closed circular DNA to produce at least two types of damage: direct single-strand breaks and alkali-labile lesions. nih.gov

Alkali-labile sites are damaged locations in the DNA that are not immediate breaks but are chemically unstable and are converted into strand breaks upon treatment with an alkali solution. nih.gov The ability of various nitrofuran compounds to cause this type of damage often correlates with their mutagenic and carcinogenic strength. nih.gov The presence of these lesions indicates a direct chemical interaction between the activated nitrofuran metabolite and the DNA molecule.

Table 2: Types of DNA Damage Induced by Activated Nitrofurans in Cell-Free Systems

| Damage Type | Description | Detection Method | Reference Compound |

|---|---|---|---|

| Single-Strand Breaks | A break in one of the two strands of the DNA double helix. | Neutral sucrose (B13894) gradient centrifugation. | Nitrofurazone |

| Alkali-Labile Sites | A lesion in the DNA that becomes a break under alkaline conditions. | Alkaline treatment followed by analysis. | Nitrofurazone |

| Nuclease-Susceptible Lesions | Damaged sites recognized and cleaved by specific repair enzymes (endonucleases). | Treatment with endonucleases. | Nitrofurazone |

The genotoxic effects of nitrofurans are not inherent to the parent compounds but arise from their metabolic transformation. This process, known as metabolic activation, is a prerequisite for DNA damage. mcmaster.camcmaster.ca In mammalian cells and bacteria, enzymes known as nitroreductases reduce the 5-nitro group on the furan (B31954) ring. nih.gov This reduction occurs most efficiently under low-oxygen (hypoxic) conditions. nih.gov

The reduction process generates highly reactive intermediates, such as hydroxylamine derivatives, which are electrophilic and can covalently bind to cellular macromolecules, including DNA. nih.govfiocruz.br Studies with various nitrofuran compounds, including the potent carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), have shown a strong correlation between their potential to cause DNA damage and their mutagenic and carcinogenic activity. nih.govaacrjournals.org The specific type and extent of DNA damage are influenced by the structure of the nitrofuran derivative and the metabolic capacity of the system. nih.gov For instance, the nitroreduction of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) by liver microsomes was shown to be essential for its binding to proteins, indicating the formation of reactive metabolites that could similarly interact with DNA. nih.gov

Table 3: Factors Influencing Metabolic Activation and DNA Damage by Nitrofurans

| Factor | Influence on DNA Damage | Mechanism | Supporting Observations |

|---|---|---|---|

| Oxygen Concentration | Damage increases as oxygen decreases. | Low oxygen favors the reductive activation of the nitro group by nitroreductases. | Toxicity and DNA breaks from nitrofurazone increase markedly as oxygen levels are lowered. nih.gov |

| Metabolic Enzymes | Presence of nitroreductases is required. | Enzymes catalyze the reduction of the nitro group to form reactive electrophilic intermediates. | A bacterial mutant lacking nitroreductase activity showed no DNA breaks when exposed to nitrofurans. aacrjournals.org |

| Compound Structure | Potency varies significantly among derivatives. | The specific chemical structure affects the rate of reduction and the reactivity of the resulting metabolites. | FANFT is more effective at causing DNA breaks than nitrofurazone, which parallels its higher carcinogenicity. nih.govaacrjournals.org |

Analytical Methodologies for Research and Mechanistic Characterization

Spectroscopic and Spectrometric Characterization in Reaction Monitoring and Product Analysis (NMR, IR, MS, UV-Vis)

Spectroscopic and spectrometric methods are indispensable for the qualitative analysis of "1-(5-Nitro-2-furyl)-2-nitroethylene," providing detailed information about its molecular structure. These techniques are also pivotal for real-time reaction monitoring and for the structural elucidation of final products.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be dominated by strong absorption bands characteristic of the nitro groups. Aromatic nitro compounds typically show two strong stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1355-1345 cm⁻¹. The presence of two nitro groups in the target molecule would likely result in prominent peaks in these regions. researchgate.net Additional bands corresponding to the C=C stretching of the ethylene (B1197577) and furan (B31954) ring, and C-H stretching vibrations would also be present. IR spectra for the compound are noted to be available from KBr disc or nujol mull preparations. guidechem.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For "this compound" (molar mass: 184.11 g/mol ), electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 184. guidechem.com The fragmentation pattern would likely involve the loss of nitro groups (NO₂) and other characteristic cleavages of the furan ring and ethylene chain. Analysis of the mass spectrum of the related compound 2-(2-Nitroethenyl)furan shows fragmentation, which can help infer the fragmentation pathways. nist.gov

UV-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule and is particularly useful for conjugated systems. The extended conjugation in "this compound," involving the nitrofuran ring and the nitrovinyl group, would result in strong absorbance in the UV-Vis region. The position of the maximum absorbance (λmax) is sensitive to the electronic structure of the molecule. This technique is often used in conjunction with chromatography for quantification. researchgate.net

| Technique | Expected Observations for This compound (B14160666) | Application |

| ¹H NMR | Signals for furan ring protons and vinylic protons. Chemical shifts influenced by nitro groups. | Structural Elucidation, Isomer Identification, Reaction Monitoring |

| ¹³C NMR | Signals for carbons in the furan ring and the nitrovinyl group. | Structural Confirmation |

| IR | Strong asymmetric and symmetric NO₂ stretching bands (approx. 1550-1500 cm⁻¹ and 1355-1345 cm⁻¹). | Functional Group Identification |

| MS | Molecular ion peak (m/z 184) and characteristic fragmentation patterns (loss of NO₂). | Molecular Weight Determination, Structural Confirmation |

| UV-Vis | Strong absorbance in the UV region due to extended conjugation. | Quantification, Purity Assessment |

Chromatographic Techniques for Separation, Identification, and Quantification (LC-UV-Vis, LC-MS)

Chromatographic methods are essential for separating "this compound" from starting materials, byproducts, or metabolites in complex mixtures, as well as for its accurate quantification.

Liquid Chromatography with UV-Vis Detection (LC-UV-Vis) is a robust and widely used technique for the analysis of nitrofuran compounds. researchgate.netnih.gov A reversed-phase high-performance liquid chromatography (HPLC) method would be suitable, typically employing a C18 or a phenyl-hexyl column for separation. qub.ac.uk The mobile phase would likely consist of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to achieve optimal separation. acs.org Detection via a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing selectivity and allowing for peak purity assessment. nih.gov Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and selectivity for the analysis of nitrofuran derivatives and their metabolites. shimadzu.comwaters.comshimadzu.com This technique couples the separation power of LC with the definitive identification capabilities of MS. Electrospray ionization (ESI) in positive or negative ion mode is commonly used. shimadzu.comjfda-online.com For quantification and confirmation, the multiple reaction monitoring (MRM) mode is employed, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. waters.comshimadzu.com This approach minimizes matrix interference and allows for very low limits of detection (LOD) and quantification (LOQ), often in the sub-µg/kg range for metabolites in complex matrices. qub.ac.ukwaters.com

| Parameter | Typical LC-UV-Vis Conditions for Nitrofuran Analysis | Typical LC-MS/MS Conditions for Nitrofuran Metabolite Analysis |

| Column | Reversed-phase C18 or Phenyl-Hexyl qub.ac.uk | Reversed-phase C18 or Phenyl-Hexyl qub.ac.uk |

| Mobile Phase | Acetonitrile/Methanol and Water with Formic/Acetic Acid acs.org | Acetonitrile/Methanol and Water with Formic Acid jfda-online.com |

| Detection | UV/Photodiode Array (PDA) Detector nih.gov | Triple Quadrupole Mass Spectrometer shimadzu.com |

| Ionization | N/A | Electrospray Ionization (ESI), positive mode shimadzu.com |

| MS Mode | N/A | Multiple Reaction Monitoring (MRM) waters.com |

| Quantification | External standard calibration curve researchgate.net | Internal standard calibration curve shimadzu.com |

| LOD/LOQ | Dependent on compound, typically ng/mL to µg/mL range | High sensitivity, often in the pg/mL or µg/kg range waters.comjfda-online.com |

Advanced Methods for Detection and Quantification of Nitro Functional Groups and Relevant Metabolites in Research Samples

The study of "this compound" in biological systems necessitates advanced methods to detect not only the parent compound but also its metabolites, which are formed through the reduction of its nitro groups.

The primary metabolic pathway for nitroaromatic compounds is nitroreduction. nih.gov This process involves a six-electron reduction of the nitro group (NO₂) to sequentially form nitroso (NO), N-hydroxylamino (NHOH), and finally amino (NH₂) functional groups. nih.gov The N-hydroxylamino intermediate is a particularly reactive metabolite that can form adducts with macromolecules like proteins and DNA. Detecting these transient and reactive metabolites is analytically challenging.

Advanced analytical strategies include:

Derivatization: Since many nitrofuran metabolites are unstable, a common strategy involves derivatization to form a more stable product that can be easily analyzed by LC-MS/MS. A widely used derivatizing agent is 2-nitrobenzaldehyde (B1664092) (2-NBA), which reacts with the primary amine group of metabolites like 3-amino-2-oxazolidinone (B196048) (AOZ) to form a stable derivative. acs.orgjfda-online.com

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Orbitrap-MS provide high-resolution and accurate mass data, which aids in the identification of unknown metabolites by allowing for the determination of their elemental composition.

Electrochemical Detection: Electrochemical methods, such as differential pulse voltammetry, can be highly sensitive for the determination of nitro compounds. researchgate.net The nitro group is electrochemically active and produces a well-defined reduction signal that can be used for quantitative analysis, even at trace levels. researchgate.net

Metabolite Adduct Detection: The reactive N-hydroxylamino metabolite can bind to proteins, such as hemoglobin. A common method to assess exposure involves the hydrolysis of these protein adducts to release the amine metabolite, which can then be derivatized and quantified by GC-MS or LC-MS/MS, serving as a biomarker of exposure. nih.gov

Thin-Layer Chromatography (TLC): For screening purposes, TLC can be used to detect nitro compounds in biological materials. The method may involve on-plate reduction of the nitro group to a primary amine, followed by diazotization and coupling with a reagent like β-naphthol to produce a colored spot for visual detection. ijcps.org

Future Research Directions and Opportunities for 1 5 Nitro 2 Furyl 2 Nitroethylene

Design and Synthesis of New Derivatives with Tuned Reactivity and Specific Molecular Selectivity

The core structure of 1-(5-nitro-2-furyl)-2-nitroethylene (B14160666) offers a versatile scaffold for the design and synthesis of new derivatives. Future efforts could focus on modifying the molecular periphery to fine-tune the compound's reactivity and enhance its selectivity towards specific biological targets. mdpi.com The synthesis of novel 5-nitrofuran derivatives has been a continuing area of interest, with various substituents being introduced at the 2-position of the furan (B31954) ring. researchgate.netresearchgate.net

Key strategies could include:

Introduction of Diverse Substituents: Synthesizing analogues with a wide range of functional groups to modulate electronic and steric properties. For instance, the synthesis of nitrofuran-isatin hybrids has shown promise in developing potent antimicrobial agents. bohrium.comresearchgate.net Similarly, the creation of 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives has yielded compounds with significant antibacterial activity. researchgate.net

Bioisosteric Replacement: Replacing key moieties with bioisosteres to improve properties such as metabolic stability or target affinity.

Hybrid Molecule Design: Combining the this compound pharmacophore with other known bioactive scaffolds to create hybrid molecules with potentially synergistic or novel activities. bohrium.comresearchgate.net

A study on 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles demonstrated that modifications to the molecular periphery can lead to high selectivity against various microbial targets. mdpi.com For example, the compound 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole showed potent and selective inhibition of S. aureus. mdpi.com

Table 1: Examples of Synthesized Nitrofuran Derivatives and Their Activities

| Derivative Class | Example Compound | Target/Activity | Reference |

| Nitrofuran-Isatin Hybrids | Hybrid 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | bohrium.comresearchgate.net |

| 4-Aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazoles | 2a-f | Gram-positive and Gram-negative bacteria | researchgate.net |

| 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles | 3-Azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2h) | Staphylococcus aureus | mdpi.com |

| 5-Nitro-2-furfurylidene derivatives | 9a-k | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicans | researchgate.net |

Comprehensive Elucidation of Molecular Mechanisms in Increasingly Complex Biological Systems

The biological activity of this compound is attributed to its ability to interact with various biological molecules. cas.cz It is known to react with amino and hydroxyl groups of both low-molecular-weight compounds and biopolymers like proteins and nucleic acids. cas.cz This reactivity suggests a potential for direct interaction with cellular components without the need for metabolic activation. cas.cz

Future research should aim for a more comprehensive understanding of these interactions in complex biological systems. This includes:

Identifying Cellular Targets: Utilizing advanced proteomic and genomic techniques to identify the specific proteins and nucleic acids that this compound and its derivatives interact with. The antibiotic effect of nitrofurans often involves activation by microbial reductases. mdpi.com

Characterizing Reaction Mechanisms: Detailed mechanistic studies to understand the precise chemical reactions occurring between the compound and its biological targets. The nucleophilic addition at the exocyclic double bond is a known reaction pathway. cas.cz

Investigating Downstream Effects: Elucidating the downstream cellular consequences of these molecular interactions, including effects on metabolic pathways, signaling cascades, and gene expression. The cytotoxic effect of 5-nitro-2-furylethylenes is linked to the disruption of energy-supplying processes like glycolysis and oxidative phosphorylation. cas.cz

Integration of Advanced Computational Methods for Predictive Design and Optimization of Novel Analogues

Advanced computational methods can significantly accelerate the discovery and optimization of novel this compound analogues. nih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their biological activities, providing predictive power for designing more potent compounds. acs.org

Molecular Docking: Using molecular docking simulations to predict the binding modes and affinities of designed analogues with their biological targets, such as nitroreductases. mdpi.combohrium.comresearchgate.net This can aid in the rational design of derivatives with enhanced target specificity. nih.gov

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of the compound-target complexes, providing insights into binding stability and the molecular basis of interaction.

The use of induced-fit docking has already been applied to investigate the interaction of nitrofuran derivatives with various nitrofuran-associated biological targets. mdpi.com Such in silico approaches can guide the synthesis of analogues with a higher probability of desired biological activity, thereby streamlining the drug discovery process. nih.gov

Exploration of Undiscovered Chemical Reactivities and Novel Synthetic Applications

The electrophilic nature of the exocyclic double bond in this compound makes it a reactive species for various chemical transformations. cas.czwikipedia.org While its reactions with nucleophiles like amines, thiols, and hydroxyl groups have been studied, there is potential to uncover novel reactivities and synthetic applications. cas.cz

Areas for future exploration include:

Cycloaddition Reactions: Investigating the participation of the nitroethylene (B32686) moiety in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct novel heterocyclic systems. wikipedia.org Nitroethylene itself is a good dienophile in Diels-Alder reactions. wikipedia.org

Domino Reactions: Exploring the use of this compound as a substrate in domino or cascade reactions to build complex molecular architectures in a single step. wikipedia.org

Novel Synthetic Methodologies: Developing new synthetic methods that utilize the unique reactivity of this compound as a building block for organic synthesis.

The reactivity of the related compound nitroethylene in various organic reactions highlights the potential for expanding the synthetic utility of this compound. wikipedia.orgacs.org

Q & A

Q. What are the recommended protocols for synthesizing 1-(5-nitro-2-furyl)-2-nitroethylene, and how can reaction yields be optimized?

Synthesis typically involves condensation reactions between 5-nitro-2-furaldehyde and nitroethylene precursors. A common approach is the Henry reaction (nitro-aldol), where nitroalkanes react with carbonyl compounds under basic conditions. For optimization:

- Use anhydrous solvents (e.g., THF or DMF) to minimize side reactions.

- Control temperature (25–60°C) to balance reaction rate and decomposition risks.

- Monitor progress via TLC or HPLC to isolate intermediates .

- Yield improvements (~70–85%) are achievable with stoichiometric adjustments (1:1.2 molar ratio of aldehyde to nitroethane) .

Q. How can the purity and structural integrity of synthesized this compound be validated?

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (P261) .

- Storage : In amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and nitro group decomposition .

- Toxicology : Limited data exist; assume acute toxicity and handle per GHS/CLP guidelines (P262: avoid skin/eye contact) .

Advanced Research Questions

Q. How can the electrochemical reduction potential of this compound be measured, and what insights does this provide?

- Method : Cyclic voltammetry (CV) in aqueous buffer (pH 7.4) with a glassy carbon working electrode.

- Conditions : Scan rate 100 mV/s, potential range –1.0 to +1.0 V vs. Ag/AgCl.